molecular formula C20H19NO2 B14355999 Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate CAS No. 92637-35-9

Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate

Cat. No.: B14355999
CAS No.: 92637-35-9
M. Wt: 305.4 g/mol
InChI Key: UCKJGKYWRBBLIV-UHFFFAOYSA-N
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Description

Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another approach is the Japp-Klingmann reaction, which involves the reaction of aniline derivatives with β-ketoesters .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and solvent selection.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes

Properties

CAS No.

92637-35-9

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 3-(1-benzylindol-3-yl)prop-2-enoate

InChI

InChI=1S/C20H19NO2/c1-2-23-20(22)13-12-17-15-21(14-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-13,15H,2,14H2,1H3

InChI Key

UCKJGKYWRBBLIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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